N-[4-(Sec-butoxy)benzyl]-4-(isopentyloxy)aniline N-[4-(Sec-butoxy)benzyl]-4-(isopentyloxy)aniline
Brand Name: Vulcanchem
CAS No.: 1040689-55-1
VCID: VC2642982
InChI: InChI=1S/C22H31NO2/c1-5-18(4)25-22-10-6-19(7-11-22)16-23-20-8-12-21(13-9-20)24-15-14-17(2)3/h6-13,17-18,23H,5,14-16H2,1-4H3
SMILES: CCC(C)OC1=CC=C(C=C1)CNC2=CC=C(C=C2)OCCC(C)C
Molecular Formula: C22H31NO2
Molecular Weight: 341.5 g/mol

N-[4-(Sec-butoxy)benzyl]-4-(isopentyloxy)aniline

CAS No.: 1040689-55-1

Cat. No.: VC2642982

Molecular Formula: C22H31NO2

Molecular Weight: 341.5 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(Sec-butoxy)benzyl]-4-(isopentyloxy)aniline - 1040689-55-1

Specification

CAS No. 1040689-55-1
Molecular Formula C22H31NO2
Molecular Weight 341.5 g/mol
IUPAC Name N-[(4-butan-2-yloxyphenyl)methyl]-4-(3-methylbutoxy)aniline
Standard InChI InChI=1S/C22H31NO2/c1-5-18(4)25-22-10-6-19(7-11-22)16-23-20-8-12-21(13-9-20)24-15-14-17(2)3/h6-13,17-18,23H,5,14-16H2,1-4H3
Standard InChI Key LCRPMLLAGLDJHF-UHFFFAOYSA-N
SMILES CCC(C)OC1=CC=C(C=C1)CNC2=CC=C(C=C2)OCCC(C)C
Canonical SMILES CCC(C)OC1=CC=C(C=C1)CNC2=CC=C(C=C2)OCCC(C)C

Introduction

Chemical Structure and Properties

Basic Identifiers

N-[4-(Sec-butoxy)benzyl]-4-(isopentyloxy)aniline is classified as an aromatic amine with specific identifying information that enables precise characterization and differentiation from similar compounds. These identifiers are crucial for researchers working with this compound.

The table below summarizes the key identifiers for N-[4-(Sec-butoxy)benzyl]-4-(isopentyloxy)aniline:

IdentifierValue
CAS Number1040689-55-1
Molecular FormulaC₂₂H₃₁NO₂
Molecular Weight341.5 g/mol
IUPAC NameN-[(4-butan-2-yloxyphenyl)methyl]-4-(3-methylbutoxy)aniline
PubChem CID46736272
InChIKeyLCRPMLLAGLDJHF-UHFFFAOYSA-N

These identifiers provide standardized methods for referencing the compound across chemical databases and research literature, ensuring proper identification in scientific communications .

Structural Characteristics

The molecular structure of N-[4-(Sec-butoxy)benzyl]-4-(isopentyloxy)aniline features several distinctive elements that contribute to its chemical behavior and potential applications. The compound contains two aromatic rings connected by an amine (-NH-) bridge, with each ring bearing specific alkoxy substituents.

The compound's structure can be broken down into several key components:

  • A 4-(sec-butoxy)benzyl moiety, which consists of a benzene ring with a sec-butoxy group at the para position.

  • A 4-(isopentyloxy)aniline component, comprising an aniline structure with an isopentyloxy group at the para position.

  • A secondary amine linkage that connects these two aromatic systems.

This specific arrangement of functional groups creates a molecule with interesting chemical properties, including potential for hydrogen bonding through the secondary amine, hydrophobic interactions via the alkyl chains, and π-π interactions through the aromatic rings.

Synthesis and Chemical Reactions

Synthesis Methods

The synthesis of N-[4-(Sec-butoxy)benzyl]-4-(isopentyloxy)aniline typically involves a nucleophilic substitution reaction pathway. According to the available research, the primary synthetic approach employs the reaction between 4-(sec-butoxy)benzyl chloride and 4-(isopentyloxy)aniline.

This reaction pathway can be broken down into several steps:

  • Preparation of the starting materials: 4-(sec-butoxy)benzyl chloride and 4-(isopentyloxy)aniline

  • Nucleophilic substitution reaction where the amine group of 4-(isopentyloxy)aniline attacks the benzylic carbon of 4-(sec-butoxy)benzyl chloride

  • Formation of the carbon-nitrogen bond with elimination of the chloride leaving group

  • Purification of the final product

The reaction typically requires mild conditions, such as an appropriate solvent system and possibly a base to neutralize the hydrogen chloride formed during the reaction. Temperature control and reaction time optimization are important factors to achieve good yields and purity.

Chemical Reactions

As an aromatic amine, N-[4-(Sec-butoxy)benzyl]-4-(isopentyloxy)aniline can participate in various chemical transformations characteristic of this functional group class. The secondary amine group is particularly reactive and can undergo several types of reactions:

  • Nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile

  • Electrophilic aromatic substitution reactions on either of the aromatic rings

  • N-alkylation or N-acylation reactions to form tertiary amines or amides

  • Oxidation reactions

  • Complexation with metal ions through the nitrogen lone pair

The ether linkages (sec-butoxy and isopentyloxy groups) are relatively stable under most conditions but can be cleaved under strong acidic conditions or with certain nucleophiles.

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